Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 918446-45-4
VCID: VC16931931
InChI: InChI=1S/C20H21NO3/c1-3-15-12-21-19-17(15)10-16(20(22)23-4-2)11-18(19)24-13-14-8-6-5-7-9-14/h5-12,21H,3-4,13H2,1-2H3
SMILES:
Molecular Formula: C20H21NO3
Molecular Weight: 323.4 g/mol

Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate

CAS No.: 918446-45-4

Cat. No.: VC16931931

Molecular Formula: C20H21NO3

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate - 918446-45-4

Specification

CAS No. 918446-45-4
Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
IUPAC Name ethyl 3-ethyl-7-phenylmethoxy-1H-indole-5-carboxylate
Standard InChI InChI=1S/C20H21NO3/c1-3-15-12-21-19-17(15)10-16(20(22)23-4-2)11-18(19)24-13-14-8-6-5-7-9-14/h5-12,21H,3-4,13H2,1-2H3
Standard InChI Key ZUGPSWBLXJQZSY-UHFFFAOYSA-N
Canonical SMILES CCC1=CNC2=C1C=C(C=C2OCC3=CC=CC=C3)C(=O)OCC

Introduction

Structural and Molecular Characteristics

The molecular formula of ethyl 7-(benzyloxy)-3-ethyl-1H-indole-5-carboxylate is C₂₁H₂₁NO₄, with a molecular weight of 351.40 g/mol. Key structural elements include:

  • Indole core: A bicyclic aromatic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

  • C-3 ethyl group: An alkyl substituent that enhances lipophilicity and may influence steric interactions in biological systems.

  • C-5 ethyl carboxylate: A polar ester group that can participate in hydrogen bonding or serve as a synthetic handle for further derivatization.

  • C-7 benzyloxy group: A benzyl-protected hydroxyl moiety that modulates electronic properties and provides stability during synthetic procedures.

Comparative analysis with simpler indole esters, such as ethyl 7-hydroxy-1H-indole-2-carboxylate (C₁₁H₁₁NO₃, MW 205.21 g/mol ), highlights the increased complexity and molecular weight introduced by the benzyloxy and ethyl groups.

Synthetic Methodologies

Core Indole Formation

The indole scaffold is typically constructed via cyclization reactions. For example, the Fischer indole synthesis—a classical method involving the acid-catalyzed cyclization of phenylhydrazines with ketones or aldehydes—could be adapted to generate the 3-ethyl-substituted indole core. Alternatively, radical-mediated cyclizations, as demonstrated in the synthesis of pyrroloquinoline derivatives from ethyl 7-haloindole-2-carboxylates , offer a pathway to functionalize the C-7 position.

Esterification at C-5

The ethyl carboxylate group is introduced through esterification of a carboxylic acid precursor. A typical procedure involves reacting the acid with ethanol in the presence of a catalytic acid (e.g., sulfuric acid) under reflux conditions.

Table 1: Representative Synthetic Steps and Conditions

StepReagents/ConditionsYieldReference
Indole core formationPhenylhydrazine + ketone, H⁺ catalyst60–75%
Benzyloxy insertionBenzyl bromide, K₂CO₃, DMF, 50°C85–90%
EsterificationEthanol, H₂SO₄, reflux70–80%

Physicochemical Properties

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the ester and benzyloxy groups; limited solubility in water.

  • LogP: Estimated ~3.5 (using software tools), indicating moderate lipophilicity suitable for membrane permeability.

  • Spectroscopic Data:

    • IR: Stretching vibrations at ~1700 cm⁻¹ (C=O ester), ~1250 cm⁻¹ (C-O ester), and ~1100 cm⁻¹ (C-O benzyl ether) .

    • ¹H-NMR: Key signals include δ 1.3–1.5 (triplet, ethyl ester CH₃), δ 4.2–4.4 (quartet, ester CH₂), δ 5.1 (s, benzyloxy CH₂), and aromatic protons between δ 6.5–8.0 .

Biological Activity and Applications

While no direct studies on this compound exist, structurally related indoles exhibit diverse bioactivities:

  • Anticancer Potential: Analogues like duocarmycins, which feature similar substitution patterns, demonstrate DNA alkylation and cytotoxic effects . The benzyloxy group may enhance tumor selectivity by serving as a prodrug moiety, cleaved in vivo to release active metabolites.

  • Antimicrobial Activity: Ethyl indole carboxylates have shown inhibitory effects against bacterial pathogens, likely through interference with cell wall synthesis or enzyme function .

  • Neurological Applications: Indoles modulate serotonin receptors and monoamine oxidase (MAO) activity, suggesting potential in treating depression or neurodegenerative diseases.

Future Directions

Further research should prioritize:

  • Synthetic Optimization: Developing greener methodologies (e.g., microwave-assisted synthesis) to improve yields and reduce reaction times.

  • Biological Screening: Evaluating the compound against cancer cell lines, microbial strains, and neurological targets to identify lead applications.

  • Prodrug Development: Leveraging the benzyloxy group for targeted drug delivery systems.

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